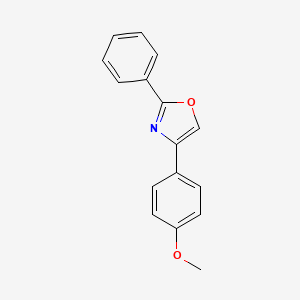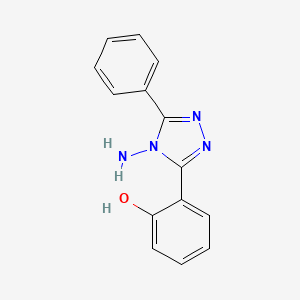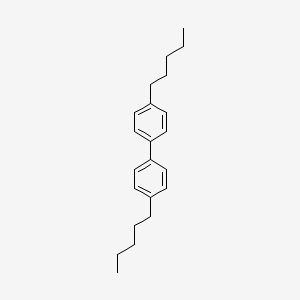![molecular formula C8F18S6 B14515571 Hexakis[(trifluoromethyl)sulfanyl]ethane CAS No. 62872-38-2](/img/structure/B14515571.png)
Hexakis[(trifluoromethyl)sulfanyl]ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexakis[(trifluoromethyl)sulfanyl]ethane is a chemical compound characterized by the presence of six trifluoromethylsulfanyl groups attached to an ethane backbone. This compound is notable for its unique structure and the presence of multiple trifluoromethyl groups, which impart distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hexakis[(trifluoromethyl)sulfanyl]ethane typically involves the reaction of ethane with trifluoromethylsulfanyl reagents under controlled conditions. One common method includes the use of trifluoromethylthiol (CF3SH) in the presence of a suitable catalyst to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and distillation to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Hexakis[(trifluoromethyl)sulfanyl]ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl groups to other functional groups.
Substitution: The trifluoromethylsulfanyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives .
Aplicaciones Científicas De Investigación
Hexakis[(trifluoromethyl)sulfanyl]ethane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism by which Hexakis[(trifluoromethyl)sulfanyl]ethane exerts its effects involves interactions with various molecular targets. The trifluoromethylsulfanyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules. These interactions can influence the activity of enzymes, receptors, and other proteins, thereby modulating biochemical pathways .
Comparación Con Compuestos Similares
Hexakis(trifluoromethyl)benzene: Similar in having multiple trifluoromethyl groups but attached to a benzene ring.
Trifluoromethyl vinyl sulfide: Contains trifluoromethyl groups attached to a vinyl sulfide structure.
Uniqueness: Hexakis[(trifluoromethyl)sulfanyl]ethane is unique due to its ethane backbone and the presence of six trifluoromethylsulfanyl groups, which impart distinct chemical and physical properties compared to other trifluoromethyl-containing compounds .
Propiedades
Número CAS |
62872-38-2 |
|---|---|
Fórmula molecular |
C8F18S6 |
Peso molecular |
630.5 g/mol |
Nombre IUPAC |
1,1,1,2,2,2-hexakis(trifluoromethylsulfanyl)ethane |
InChI |
InChI=1S/C8F18S6/c9-3(10,11)27-1(28-4(12,13)14,29-5(15,16)17)2(30-6(18,19)20,31-7(21,22)23)32-8(24,25)26 |
Clave InChI |
XESRATUGHWSKKG-UHFFFAOYSA-N |
SMILES canónico |
C(C(SC(F)(F)F)(SC(F)(F)F)SC(F)(F)F)(SC(F)(F)F)(SC(F)(F)F)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N''-Methyl-N,N'-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14515493.png)
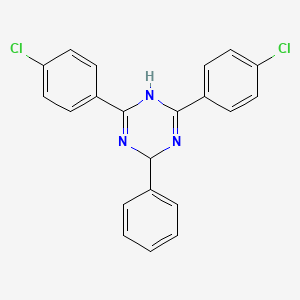
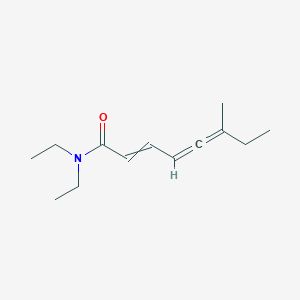
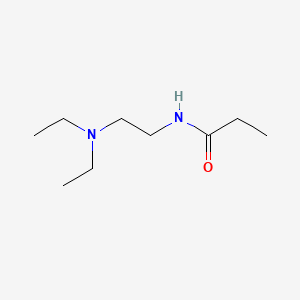
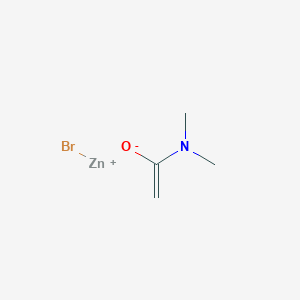
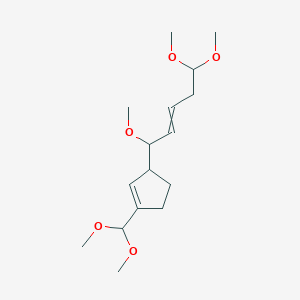

![Ethyl 7-nitronaphtho[1,2-B]thiophene-2-carboxylate](/img/structure/B14515531.png)
![1,2-Dimethyl-2,3-dihydro-1H-imidazo[4,5-c]pyridine](/img/structure/B14515538.png)
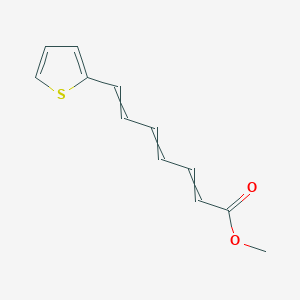
![2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl-](/img/structure/B14515563.png)
